![molecular formula C7H4BCl2F3O2 B1470947 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid CAS No. 1887240-36-9](/img/structure/B1470947.png)
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid
Overview
Description
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid (CAS Number: 1887240-36-9) is an organoboron compound. Its IUPAC name is (2,6-dichloro-4-(trifluoromethyl)phenyl)boronic acid . This compound belongs to the class of organometallic reagents and has applications in various fields.
Molecular Structure Analysis
Scientific Research Applications
Catalysis in Organic Synthesis
2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid and its derivatives play a crucial role as catalysts or intermediates in organic synthesis. For instance, boronic acids have been demonstrated to catalyze dehydrative amidation between carboxylic acids and amines efficiently, facilitating the synthesis of α-dipeptides (Wang, Lu, & Ishihara, 2018). Such catalysts work under mild conditions, offering a green alternative to traditional amidation methods.
Material Science and Polymer Chemistry
In materials science, phenylboronic acid derivatives, including those related to this compound, have been explored for their potential in creating novel materials. For instance, they are used in the synthesis of protective groups for diols, which are essential for producing highly conjugated enetriyne natural products with anti-angiogenic activities (Shimada et al., 2018). This application underscores the importance of such compounds in synthesizing complex organic molecules.
Biochemical Applications
The biochemical utility of phenylboronic acids extends to the development of biosensors and drug delivery systems. Phenylboronic acid-decorated polymeric nanomaterials have been recognized for their advanced bio-applications, particularly in glucose and sialic acid interactions for diagnostic and therapeutic purposes (Lan & Guo, 2019). Such materials highlight the adaptability of phenylboronic acids in addressing specific biochemical and medical challenges.
Environmental and Analytical Chemistry
Phenylboronic acids are also used in environmental and analytical chemistry for the selective recognition of molecules, such as saccharides, through the formation of reversible complexes. This property enables their use in the design of selective sensors and the development of responsive materials for various applications, including the detection of biomolecules in complex environments (Mu et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The 2,6-Dichloro-4-(trifluoromethyl)phenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst, such as palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key step in many synthetic pathways. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (25882) and density (16±01 g/cm3), may influence its pharmacokinetic behavior .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the presence of water and oxygen .
properties
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-4-1-3(7(11,12)13)2-5(10)6(4)8(14)15/h1-2,14-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHPSRANHQGNHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(F)(F)F)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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